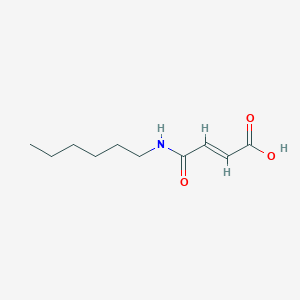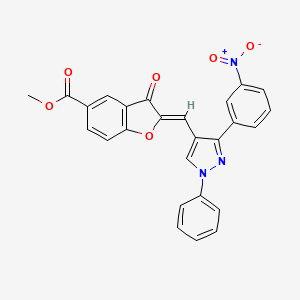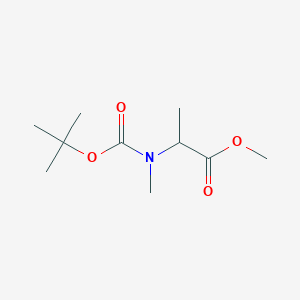
Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate” is a chemical compound with the molecular weight of 217.27 . It is also known as "methyl N-(tert-butoxycarbonyl)-N-methylalaninate" . It is a yellow to brown liquid .
Synthesis Analysis
The synthesis of this compound involves the use of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester in methanol and water, followed by the addition of sodium borohydride. The separated organic layer is then washed with hydrochloric acid, water, aqueous sodium bicarbonate, water, and brine successively, and dried over magnesium sulfate. Evaporation of the solvent yields the compound as an oil.Molecular Structure Analysis
The InChI code for this compound is "1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate” is a yellow to brown liquid . It has a molecular weight of 217.27 .科学研究应用
Synthesis and Derivative Formation
This compound plays a crucial role in the synthesis of N-t-butoxycarbonyl derivatives, offering a practical method for preparing these derivatives under mild conditions. The derivatives are valuable for their stability and reactivity in various organic synthesis applications. For example, di-t-butyl dicarbonate reacts with amino-acid esters to form N-t-butoxycarbonyl derivatives, showcasing the compound's utility in modifying amino acids for further chemical transformations (Tarbell, Yamamoto, & Pope, 1972).
Biofuel Production
In biofuel research, derivatives of methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate have been explored for the synthesis of pentanol isomers. These isomers are considered potential biofuel candidates due to their energy content and compatibility with existing fuel infrastructure. Metabolic engineering approaches have been employed to enhance the microbial production of such isomers, demonstrating the compound's relevance in renewable energy research (Cann & Liao, 2009).
Solubility and Solvent Effects
The solubility characteristics of compounds related to methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate in various solvents have been extensively studied. Such research aids in understanding the solution behavior of complex molecules, which is critical for their purification and application in different chemical processes (Zhu et al., 2019).
Polymerization Catalysts
The compound's derivatives are used in polymer science, particularly in improving the performance of polymerization catalysts. For example, studies have shown that certain phenols can effectively trap "free" trimethylaluminum in methylalumoxane solutions, enhancing the productivity and properties of polymers produced using metallocene and post-metallocene catalysts (Busico et al., 2003).
Carbon Dioxide Capture
Research into carbon dioxide capture technologies has also benefited from the use of methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate derivatives. These compounds serve as absorbents in systems designed to reduce CO2 emissions, highlighting their importance in addressing climate change and promoting environmental sustainability (Barzagli et al., 2018).
安全和危害
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXXSDTVMDEILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

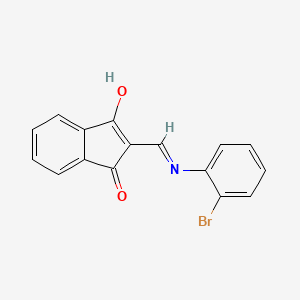
![2-Methoxyethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2822773.png)
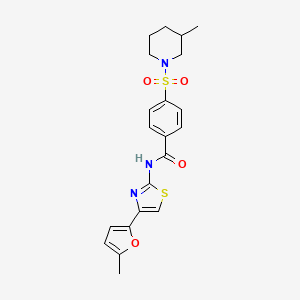
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2822777.png)
![5-amino-N-(2,3-dimethylphenyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2822778.png)
![(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2822779.png)
![N-(4-ethoxyphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822780.png)
![1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2822781.png)
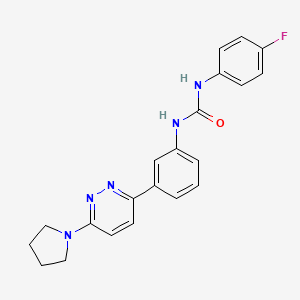
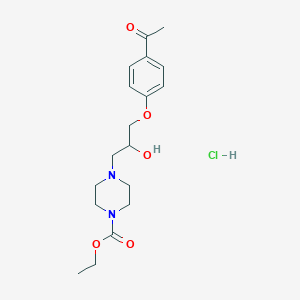
![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2822785.png)
![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2822788.png)
